molecular formula C30H40N2O3 B12501790 4-(1-Adamantanecarboxamido)-2-ethyl-6-methyl-3-pyridyl 1-adamantanecarboxylate

4-(1-Adamantanecarboxamido)-2-ethyl-6-methyl-3-pyridyl 1-adamantanecarboxylate

Cat. No.: B12501790
M. Wt: 476.6 g/mol
InChI Key: ITMCBJAQMJMNNC-UHFFFAOYSA-N
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Description

2-ETHYL-6-METHYL-4-[(3R,5S,7S)-ADAMANTANE-1-AMIDO]PYRIDIN-3-YL (3R,5S,7S)-ADAMANTANE-1-CARBOXYLATE is a complex organic compound characterized by its unique adamantane-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-6-METHYL-4-[(3R,5S,7S)-ADAMANTANE-1-AMIDO]PYRIDIN-3-YL (3R,5S,7S)-ADAMANTANE-1-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivatives, followed by the introduction of the pyridine ring. The final step involves the coupling of the adamantane and pyridine moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-6-METHYL-4-[(3R,5S,7S)-ADAMANTANE-1-AMIDO]PYRIDIN-3-YL (3R,5S,7S)-ADAMANTANE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-ETHYL-6-METHYL-4-[(3R,5S,7S)-ADAMANTANE-1-AMIDO]PYRIDIN-3-YL (3R,5S,7S)-ADAMANTANE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound is used in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHYL-6-METHYL-4-[(3R,5S,7S)-ADAMANTANE-1-AMIDO]PYRIDIN-3-YL (3R,5S,7S)-ADAMANTANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties and affecting cellular functions. The pyridine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ADAMANTANEAMINE: A simpler adamantane derivative with similar structural features but lacking the pyridine ring.

    2-ADAMANTANEACETIC ACID: Another adamantane-based compound with a carboxylic acid functional group.

    3-ADAMANTANEACETONITRILE: An adamantane derivative with a nitrile functional group.

Uniqueness

2-ETHYL-6-METHYL-4-[(3R,5S,7S)-ADAMANTANE-1-AMIDO]PYRIDIN-3-YL (3R,5S,7S)-ADAMANTANE-1-CARBOXYLATE is unique due to its dual adamantane structure and the presence of the pyridine ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H40N2O3

Molecular Weight

476.6 g/mol

IUPAC Name

[4-(adamantane-1-carbonylamino)-2-ethyl-6-methylpyridin-3-yl] adamantane-1-carboxylate

InChI

InChI=1S/C30H40N2O3/c1-3-24-26(35-28(34)30-14-21-8-22(15-30)10-23(9-21)16-30)25(4-17(2)31-24)32-27(33)29-11-18-5-19(12-29)7-20(6-18)13-29/h4,18-23H,3,5-16H2,1-2H3,(H,31,32,33)

InChI Key

ITMCBJAQMJMNNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1OC(=O)C23CC4CC(C2)CC(C4)C3)NC(=O)C56CC7CC(C5)CC(C7)C6)C

Origin of Product

United States

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